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hydrobromide

Cat. No. B3280534

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-5-chloropyridine hydrobromide is a key heterocyclic building block in
medicinal chemistry and drug development. Its utility as a precursor for introducing the 5-
chloropyridin-2-ylmethyl moiety into a wide range of molecular scaffolds necessitates a
thorough understanding of its structural and electronic properties. Spectroscopic analysis
provides the definitive confirmation of its chemical identity and purity, which is paramount for its
application in multi-step syntheses.

This technical guide provides an in-depth overview of the expected spectroscopic data for 2-
(Bromomethyl)-5-chloropyridine hydrobromide, covering Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While
experimental spectra for the hydrobromide salt are not readily available in the public domain,
this guide will leverage data from the free base, 2-(Bromomethyl)-5-chloropyridine, and closely
related analogs to provide a robust framework for its characterization. The principles and
expected spectral features discussed herein will empower researchers to confidently identify
and assess the quality of this important synthetic intermediate.

Molecular Structure and Spectroscopic Rationale
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The structure of 2-(Bromomethyl)-5-chloropyridine hydrobromide presents distinct features
that are readily interrogated by various spectroscopic techniques. The pyridine ring, with its
aromatic protons and carbons, is influenced by the electron-withdrawing chloro and
bromomethyl substituents. The benzylic-like methylene protons of the bromomethyl group are
particularly diagnostic in *H NMR. The hydrobromide salt form will influence the electronic
environment, particularly of the pyridine ring nitrogen and the adjacent protons, leading to
predictable shifts in the NMR spectrum compared to the free base.

Caption: Chemical structure of 2-(Bromomethyl)-5-chloropyridine hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
For 2-(Bromomethyl)-5-chloropyridine hydrobromide, both *H and 3C NMR provide
unambiguous evidence for its constitution.

'H NMR Spectroscopy

Experimental Considerations: A deuterated polar solvent such as dimethyl sulfoxide-de (DMSO-
de) or deuterium oxide (D20) is suitable for dissolving the hydrobromide salt. The choice of
solvent can influence the chemical shifts, particularly of the N-H proton if observable.

Expected *H NMR Data (Based on Analogs and Chemical Principles):
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Expected Coupling
Chemical Shift  Multiplicity Constant (J, Rationale

(ppm) Hz)

Proton
Assignment

Deshielded due
to proximity to
the

Pyridine-H6 8.5-8.7 d ~2.5 electronegative
nitrogen and the
chloro

substituent.

Influenced by
- both neighboring
Pyridine-H4 79-8.1 dd ~8.5,2.5
protons (H3 and

H5).

o Coupled to the
Pyridine-H3 75-77 d ~8.5
H4 proton.

Singlet due to
the absence of
adjacent protons.
The chemical

CH2Br 47-49 s ) shift is indicative
of a methylene
group attached
to an aromatic
ring and a

bromine atom.

N-H (HBr) 12-15 brs - Broad singlet,
often
exchangeable
with D20. The
significant
downfield shift is
due to the acidic
nature of the

proton
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associated with
the pyridinium

nitrogen.

3C NMR Spectroscopy

Experimental Considerations: Standard 3C NMR acquisition parameters are generally
sufficient. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series
of singlets representing each unigue carbon environment.

Expected 3C NMR Data (Based on Analogs and Chemical Principles):

. Expected Chemical Shift .
Carbon Assignment Rationale

(ppm)

Attached to the bromomethyl
Pyridine-C2 150 - 153 group and adjacent to the

nitrogen.

Adjacent to the nitrogen and

Pyridine-C6 148 - 150 )
influenced by the chloro group.
o Deshielded by the adjacent
Pyridine-C4 140 - 142 )
chloro-substituted carbon.
o Carbon bearing the chloro
Pyridine-C5 130 - 132 )
substituent.
o Shielded relative to other ring
Pyridine-C3 125 - 127
carbons.
Typical range for a carbon
CH2Br 30-33

attached to a bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule.
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Experimental Protocol: The IR spectrum can be obtained using a solid sample, typically
employing an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium
bromide (KBr) pellet.

Expected IR Absorption Bands:

Wavenumber . . .
Intensity Assignment Rationale
(cm™)
Characteristic of C-H
3100 - 3000 Medium C-H stretch (aromatic)  bonds on the pyridine
ring.
The broadness is due
) N-H stretch )
2900 - 2500 Broad, Medium o to hydrogen bonding
(pyridinium) ) i
in the solid state.
Aromatic ring
1600 - 1580 Strong C=C/C=N stretch o
vibrations.
) Aromatic ring
1480 - 1450 Medium C=C stretch o
vibrations.
Stretching vibration of
1100 - 1000 Strong C-Cl stretch the carbon-chlorine
bond.
Stretching vibration of
700 - 600 Strong C-Br stretch the carbon-bromine

bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering insights into its structure.

Experimental Considerations: Electrospray ionization (ESI) is a suitable technique for this salt,
as it is a soft ionization method that can detect the intact cation.

Expected Mass Spectrum:
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The mass spectrum would be expected to show the molecular ion for the free base, 2-
(Bromomethyl)-5-chloropyridine, as the hydrobromide salt would dissociate in the ESI source.
The isotopic pattern will be highly characteristic due to the presence of chlorine and bromine.

o [M]+ (for CeHsBrCIN): The molecular ion peak would appear as a cluster due to the isotopes
of Br (“°Br and 81Br, ~1:1 ratio) and Cl (3*Cl and 3’Cl, ~3:1 ratio).

o m/z = 205 (for 7°Br and 3°Cl)
o m/z = 207 (for 8Br and 3°Cl, and 7°Br and 3’Cl)
o m/z = 209 (for 8Br and 3’Cl)

e Major Fragmentation Pathway: A prominent fragmentation would be the loss of the bromine
radical to form a stable pyridinium methyl cation.

o [M-Br]+ at m/z = 126 and 128.
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» To cite this document: BenchChem. [Spectroscopic Characterization of 2-(Bromomethyl)-5-
chloropyridine Hydrobromide: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3280534+#spectroscopic-data-for-2-
bromomethyl-5-chloropyridine-hydrobromide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b3280534?utm_src=pdf-body-img
https://www.benchchem.com/product/b3280534#spectroscopic-data-for-2-bromomethyl-5-chloropyridine-hydrobromide-nmr-ir-ms
https://www.benchchem.com/product/b3280534#spectroscopic-data-for-2-bromomethyl-5-chloropyridine-hydrobromide-nmr-ir-ms
https://www.benchchem.com/product/b3280534#spectroscopic-data-for-2-bromomethyl-5-chloropyridine-hydrobromide-nmr-ir-ms
https://www.benchchem.com/product/b3280534#spectroscopic-data-for-2-bromomethyl-5-chloropyridine-hydrobromide-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3280534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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